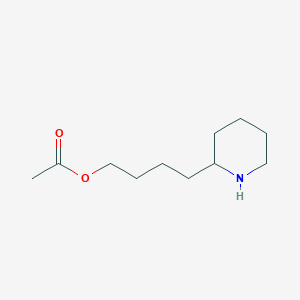
4-(2-Piperidyl)butyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Piperidyl)butyl Acetate is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Métodos De Preparación
The synthesis of 4-(2-Piperidyl)butyl Acetate typically involves the reaction of piperidine with butyl acetate under specific conditions. The synthetic route may include steps such as hydrogenation, cyclization, and amination . Industrial production methods often focus on optimizing yield and purity, employing techniques like multicomponent reactions and catalytic processes .
Análisis De Reacciones Químicas
4-(2-Piperidyl)butyl Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
4-(2-Piperidyl)butyl Acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Piperidyl)butyl Acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-(2-Piperidyl)butyl Acetate can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-piperidin-2-ylbutyl acetate |
InChI |
InChI=1S/C11H21NO2/c1-10(13)14-9-5-3-7-11-6-2-4-8-12-11/h11-12H,2-9H2,1H3 |
Clave InChI |
JPQVJVVWIOLBCA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















